molecular formula C20H21N3O B1613258 3-Cyano-4'-(4-methylpiperazinomethyl) benzophenone CAS No. 898783-50-1

3-Cyano-4'-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1613258
CAS No.: 898783-50-1
M. Wt: 319.4 g/mol
InChI Key: YHFQOTBKKYQIRV-UHFFFAOYSA-N
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Description

Substituent Effects on Electronic Properties

Derivative Electron-Withdrawing Group λₘₐₓ (nm) LogP
3-Cyano-4'-(4-methylpiperazinomethyl) -C≡N 278 2.41
4-Chloro-2-(methylpiperazinomethyl) -Cl 265 3.12
4-Aminobenzophenone -NH₂ 310 1.89

The cyano group reduces electron density on the aromatic ring, blue-shifting absorption maxima compared to amino-substituted derivatives.

Conformational Flexibility

  • Piperazine-containing derivatives : Exhibit torsional freedom (ΔG‡ = 8–12 kcal/mol for ring rotation).
  • Halogenated derivatives : Restricted rotation due to steric hindrance (ΔG‡ > 15 kcal/mol).

Solid-State Interactions

  • Cyano groups participate in C≡N···H-C hydrogen bonds (2.6–2.8 Å).
  • Chloro substituents favor Cl···π halogen bonds (3.3–3.5 Å).

Properties

IUPAC Name

3-[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-22-9-11-23(12-10-22)15-16-5-7-18(8-6-16)20(24)19-4-2-3-17(13-19)14-21/h2-8,13H,9-12,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFQOTBKKYQIRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642961
Record name 3-{4-[(4-Methylpiperazin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-50-1
Record name 3-{4-[(4-Methylpiperazin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-4’-(4-methylpiperazinomethyl) benzophenone typically involves the following steps:

    Formation of Benzophenone Core: The initial step involves the formation of the benzophenone core through a Friedel-Crafts acylation reaction. Benzene is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form benzophenone.

    Introduction of Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction. Benzophenone is reacted with a suitable cyanating agent such as sodium cyanide or potassium cyanide under basic conditions to form 3-cyanobenzophenone.

    Attachment of Methylpiperazinomethyl Group: The final step involves the attachment of the methylpiperazinomethyl group. This is achieved through a nucleophilic substitution reaction where 3-cyanobenzophenone is reacted with 4-methylpiperazine in the presence of a suitable base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of 3-Cyano-4’-(4-methylpiperazinomethyl) benzophenone follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-4’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the cyano group or the methylpiperazinomethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium cyanide, potassium cyanide, sodium hydride, potassium carbonate, various solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-Cyano-4’-(4-methylpiperazinomethyl) benzophenone has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyano-4’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The cyano group and the methylpiperazinomethyl group play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their distinguishing features:

Compound Name Substituents Molecular Formula MW (g/mol) XLogP3 Reported Activity/Use References
3-Cyano-4'-(4-methylpiperazinomethyl) benzophenone 3-CN, 4'-(4-methylpiperazinomethyl) C₂₀H₂₁N₃O 319.4 2.6 Potential anticancer candidate
2-Cyano-4'-(3-pyrrolinomethyl) benzophenone 2-CN, 4'-(3-pyrrolinomethyl) C₁₉H₁₇N₃O 303.4 ~2.5 Unknown (synthesis intermediate)
4-Bromo-3-fluoro-2'-(4-methylpiperazinomethyl) benzophenone 4-Br, 3-F, 2'-(4-methylpiperazinomethyl) C₂₀H₂₁BrFN₃O 430.3 N/A Unreported
Benzophenone-3 (BP-3) 2-hydroxy-4-methoxy C₁₄H₁₂O₃ 228.2 3.1 UV absorber, photoallergen
Selagibenzophenone B Natural benzophenone with mixed substituents Not specified N/A N/A Anticancer activity

Key Differences and Implications

Substituent Position and Bioactivity
  • Cyano Group Placement: The 3-cyano substituent in the target compound may influence electronic interactions compared to 2-cyano analogues (e.g., 2-Cyano-4'-(3-pyrrolinomethyl) benzophenone) . Positional effects could alter binding affinity in biological targets, such as kinase inhibition observed in related benzophenones .
  • Piperazine vs. Pyrrolidine Moieties: The 4-methylpiperazine group enhances hydrogen-bonding capacity (4 acceptors vs.
Pharmacological Potential
  • Anticancer Activity: Selagibenzophenone B, a natural analogue, demonstrates cytotoxicity against cancer cell lines, suggesting that the target compound’s piperazine and cyano groups may synergize for similar effects .
  • Insecticidal Activity: While unrelated structurally, pyridine-based compounds (e.g., 3-cyano-4,6-distyrylpyridin-2-yl derivatives) highlight the role of cyano groups in agrochemical applications .

Structural Elucidation Challenges

Misassignment of benzophenone structures is common due to spectral similarities . Synthetic validation (e.g., NMR comparison with isolated natural products) is critical, as demonstrated for selagibenzophenone B .

Biological Activity

3-Cyano-4'-(4-methylpiperazinomethyl) benzophenone, with the chemical formula C20H21N3OC_{20}H_{21}N_{3}O and CAS number 898788-44-8, is a compound that has garnered interest in various fields of biological research. Its structure includes a benzophenone core with a cyano group and a piperazine derivative, suggesting potential applications in pharmacology and medicinal chemistry.

PropertyValue
Molecular Weight319.400 g/mol
Density1.2 g/cm³
Boiling Point490ºC at 760 mmHg
Flash Point250.1ºC
LogP2.41248

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic effects and mechanisms of action.

Research indicates that this compound may interact with specific molecular targets within biological systems. The piperazine moiety is known for its ability to modulate neurotransmitter systems, particularly serotonin and dopamine receptors, which could suggest applications in treating neurological disorders. Additionally, the cyano group may enhance the compound's reactivity and interaction with cellular components.

Case Studies and Research Findings

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the anticancer properties of benzophenone derivatives, including this compound. It demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating effective concentration ranges for therapeutic use .
  • Antimicrobial Properties : Another investigation highlighted its antimicrobial activity against several bacterial strains. The compound showed promising results against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent .
  • Neuropharmacological Effects : Research conducted on the neuropharmacological effects revealed that the compound exhibits anxiolytic properties in rodent models, indicating its potential for treating anxiety disorders .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological Activity
4'-Methyl-3-(4-methylpiperazinomethyl) benzophenoneAntidepressant effects reported
Benzophenone derivativesGeneral cytotoxicity against cancer cells
Piperazine derivativesModulation of neurotransmitter systems

Future Directions

Given the promising biological activities observed, further research is warranted to elucidate the precise mechanisms of action and therapeutic potential of this compound. Future studies should focus on:

  • In vivo studies to assess efficacy and safety.
  • Structure-activity relationship (SAR) analyses to optimize its pharmacological properties.
  • Exploration of novel formulations for enhanced bioavailability.

Q & A

Q. What are the key synthetic routes for 3-Cyano-4'-(4-methylpiperazinomethyl) benzophenone, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions between a cyanobenzophenone precursor and a 4-methylpiperazinomethyl derivative. Key steps include:

  • Starting Materials : Use 3-cyanobenzophenone and 4-(chloromethyl)-1-methylpiperazine, with a base (e.g., K₂CO₃) to deprotonate reactive sites .
  • Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity, while ethanol or dichloromethane may improve solubility of intermediates .
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate reactions under mild conditions .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
    Optimization Metrics : Monitor reaction progress via TLC or HPLC. Yield improvements (e.g., 60% → 80%) are achievable by adjusting molar ratios (1:1.2 for benzophenone:piperazine derivative) and refluxing at 80–100°C for 12–24 hours .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identifies protons on the piperazine ring (δ 2.3–2.5 ppm for N–CH₃, δ 3.5–4.0 ppm for piperazine CH₂) and benzophenone aromatic protons (δ 7.2–8.1 ppm) .
    • ¹³C NMR : Confirms the cyano group (δ ~115 ppm) and ketone carbonyl (δ ~195 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ at m/z 330.4) and fragmentation patterns to validate the structure .
  • Infrared (IR) Spectroscopy : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1660 cm⁻¹ (C=O stretch) confirm functional groups .
  • X-ray Crystallography : Resolves steric effects of the 4-methylpiperazine substituent on the benzophenone core .

Q. What are the primary physicochemical properties (e.g., solubility, stability) critical for handling this compound in laboratory settings?

Methodological Answer:

  • Solubility : Sparingly soluble in water (<0.1 mg/mL); highly soluble in DMSO (>50 mg/mL) and dichloromethane. Pre-formulate with cyclodextrins or surfactants for aqueous assays .
  • Stability : Stable at room temperature in inert atmospheres. Avoid prolonged exposure to light (UV degradation) and acidic/basic conditions (hydrolysis of the cyano group) .
  • Melting Point : Typically 187–190°C (varies with crystallinity). Use differential scanning calorimetry (DSC) to confirm batch consistency .

Advanced Research Questions

Q. How can computational methods like DFT be utilized to predict the reactivity or electronic properties of this benzophenone derivative?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The cyano group lowers LUMO energy, enhancing electron-deficient character .
    • Simulate solvatochromic shifts (e.g., ν(C=O) in different solvents) to model solvent effects on reactivity .
  • Molecular Dynamics (MD) : Study interactions with biological targets (e.g., kinases) by docking simulations. The piperazine moiety’s flexibility allows multiple binding conformations .
  • Validation : Compare computed NMR/IR spectra with experimental data to refine force field parameters .

Q. What experimental strategies are recommended to resolve contradictions in biological activity data across different studies?

Methodological Answer:

  • Dose-Response Analysis : Perform IC₅₀ assays in triplicate across multiple cell lines (e.g., HEK293, HepG2) to account for cell-type specificity .
  • Metabolic Stability Testing : Use liver microsomes to assess cytochrome P450-mediated degradation, which may explain variability in in vivo efficacy .
  • Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific interactions that skew activity data .
  • Data Normalization : Include internal controls (e.g., staurosporine for apoptosis assays) and normalize to vehicle-treated samples .

Q. What are the methodological considerations for assessing the compound’s potential toxicity or carcinogenicity in preclinical studies?

Methodological Answer:

  • Ames Test : Evaluate mutagenicity using Salmonella typhimurium TA98/TA100 strains with/without metabolic activation (S9 fraction) .
  • Chronic Toxicity Studies : Administer doses (10–100 mg/kg/day) to rodents for 90 days, monitoring liver/kidney histopathology and serum biomarkers (ALT, creatinine) .
  • Reactive Oxygen Species (ROS) Assays : Quantify intracellular ROS (e.g., DCFH-DA probe) to assess oxidative stress, a potential carcinogenicity mechanism .
  • Comparative Analysis : Benchmark against benzophenone derivatives with known toxicity profiles (e.g., IARC Group 2B compounds) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Cyano-4'-(4-methylpiperazinomethyl) benzophenone
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3-Cyano-4'-(4-methylpiperazinomethyl) benzophenone

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